molecular formula C18H10 B14246031 1,4-Diethynylanthracene CAS No. 189034-94-4

1,4-Diethynylanthracene

Cat. No.: B14246031
CAS No.: 189034-94-4
M. Wt: 226.3 g/mol
InChI Key: COPGZQCNAPJRBQ-UHFFFAOYSA-N
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Description

1,4-Diethynylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethynyl groups attached to the 1 and 4 positions of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethynylanthracene can be synthesized through several methods. One common approach involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under a nitrogen atmosphere. The reaction mixture is typically refluxed for several hours, followed by purification using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using more efficient purification techniques, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethynylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diels-Alder Reactions: Typically involve dienophiles such as benzyne derivatives under controlled temperature conditions.

    Electrophilic Substitution: Common reagents include halogens and other electrophiles, often facilitated by catalysts or specific reaction conditions.

Major Products:

    Cycloaddition Products: Resulting from Diels-Alder reactions, these products often exhibit unique structural and electronic properties.

    Substituted Anthracenes: Formed through electrophilic substitution, these compounds can be further functionalized for various applications.

Mechanism of Action

The mechanism by which 1,4-Diethynylanthracene exerts its effects is primarily related to its electronic structure. The presence of ethynyl groups enhances the conjugation within the anthracene ring, leading to unique electronic properties. These properties facilitate interactions with other molecules, enabling various chemical reactions and applications. The compound’s reactivity is often influenced by the stabilization of intermediate species through conjugation .

Comparison with Similar Compounds

Uniqueness: 1,4-Diethynylanthracene stands out due to its specific substitution pattern on the anthracene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and electronic devices.

Properties

CAS No.

189034-94-4

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

1,4-diethynylanthracene

InChI

InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H

InChI Key

COPGZQCNAPJRBQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C

Origin of Product

United States

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